molecular formula C12H14BCl2NO4 B2838329 2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2377609-11-3

2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2838329
CAS RN: 2377609-11-3
M. Wt: 317.96
InChI Key: QJYLNLZEEJLHHZ-UHFFFAOYSA-N
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Description

2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as DDNP, is a boron-containing compound that has been widely used in scientific research. DDNP is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 220-222°C. This compound has been used in various fields such as chemistry, biochemistry, and medicine due to its unique properties.

Scientific Research Applications

Synthesis and Material Applications

Synthesis of Pinacolylboronate-Substituted Stilbenes Researchers have synthesized a series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives. These compounds, including 2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, were used to synthesize boron-containing stilbene derivatives. These derivatives have potential applications in creating new materials for LCD technology and as intermediates for synthesizing conjugated polyenes, which could have therapeutic applications for neurodegenerative diseases (B. Das et al., 2015).

Detection of Nitroaromatic Explosives The compound has been implicated in studies for the detection of nitroaromatic explosives. Research focusing on photoluminescent polymers containing metalloles has explored the fluorescence quenching efficiency of polymers and copolymers for detecting nitroaromatic molecules such as TNT. This application highlights the compound's role in the development of sensitive detection methods for hazardous materials (H. Sohn et al., 2003).

Organic Synthesis and Chemical Reactions The compound has also been utilized in various organic synthesis reactions. For example, it has served as a key intermediate in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives. These derivatives exhibit inhibitory activity against serine proteases, including thrombin, indicating the compound's utility in creating biologically active molecules (J. Spencer et al., 2002).

properties

IUPAC Name

2-(4,5-dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BCl2NO4/c1-11(2)12(3,4)20-13(19-11)7-5-8(14)9(15)6-10(7)16(17)18/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYLNLZEEJLHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BCl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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